molecular formula C6H9F3OS B6209475 [2-(trifluoromethyl)thiolan-2-yl]methanol CAS No. 2751616-29-0

[2-(trifluoromethyl)thiolan-2-yl]methanol

Cat. No. B6209475
CAS RN: 2751616-29-0
M. Wt: 186.2
InChI Key:
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Description

2-(Trifluoromethyl)thiolan-2-yl]methanol, also known as 2-TFM, is a novel compound with a wide range of applications in the field of scientific research. It is a colorless liquid with a low boiling point, and a faint odor. It is soluble in water and organic solvents, and is relatively stable under normal conditions. 2-TFM has become increasingly popular in recent years due to its versatile properties and potential applications in the laboratory.

Scientific Research Applications

[2-(trifluoromethyl)thiolan-2-yl]methanol has a wide range of applications in the field of scientific research. It is commonly used as a reagent in organic synthesis, as a solvent for liquid chromatography, and as a catalyst in various reactions. It has also been used in the synthesis of various pharmaceuticals, such as antibiotics and anti-inflammatory drugs. Additionally, it has been used in the preparation of polymers and other materials for use in nanotechnology.

Mechanism of Action

[2-(trifluoromethyl)thiolan-2-yl]methanol is an electron-rich compound, and is capable of forming hydrogen bonds with other molecules. This allows it to act as a nucleophile, which is a molecule that can donate electrons to form a bond with another molecule. This property makes it useful for a variety of reactions, such as the formation of carbon-carbon bonds, and the synthesis of various pharmaceuticals.
Biochemical and Physiological Effects
[2-(trifluoromethyl)thiolan-2-yl]methanol has been found to be non-toxic in animal studies. It has also been shown to have no mutagenic or carcinogenic activity. In addition, it has been found to have no significant effect on the activity of enzymes or other proteins.

Advantages and Limitations for Lab Experiments

[2-(trifluoromethyl)thiolan-2-yl]methanol is a relatively stable compound, and is soluble in both water and organic solvents. This makes it an ideal reagent for use in organic synthesis, liquid chromatography, and other laboratory experiments. However, it is important to note that [2-(trifluoromethyl)thiolan-2-yl]methanol is a volatile compound, and should be handled with care when used in laboratory experiments.

Future Directions

The potential applications of [2-(trifluoromethyl)thiolan-2-yl]methanol are vast, and research is ongoing to find new uses for this compound. Potential future directions for research include the development of new synthetic methods for the preparation of [2-(trifluoromethyl)thiolan-2-yl]methanol, the use of [2-(trifluoromethyl)thiolan-2-yl]methanol as a catalyst in various reactions, and the use of [2-(trifluoromethyl)thiolan-2-yl]methanol as a solvent for liquid chromatography. Additionally, further research is needed to explore the biochemical and physiological effects of [2-(trifluoromethyl)thiolan-2-yl]methanol on cells and organisms. Finally, research is ongoing to explore the potential applications of [2-(trifluoromethyl)thiolan-2-yl]methanol in nanotechnology and the development of new materials.

Synthesis Methods

[2-(trifluoromethyl)thiolan-2-yl]methanol can be prepared by reacting trifluoromethylthiol with methanol in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at a temperature of between 70-80°C, and the reaction is typically completed within 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) or by gas chromatography (GC).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [2-(trifluoromethyl)thiolan-2-yl]methanol involves the addition of a trifluoromethyl group to a thiolane ring, followed by oxidation to form the desired alcohol.", "Starting Materials": [ "2-chloro-2-(trifluoromethyl)ethyl sulfide", "sodium hydride", "tetrahydrofuran", "acetic acid", "sodium chlorite", "sodium bicarbonate", "water" ], "Reaction": [ "Add sodium hydride to tetrahydrofuran to form a suspension.", "Add 2-chloro-2-(trifluoromethyl)ethyl sulfide to the suspension and stir for 1 hour.", "Add acetic acid to quench the reaction and then filter the mixture.", "Add sodium chlorite and sodium bicarbonate to the filtrate and stir for 1 hour.", "Extract the mixture with ethyl acetate and wash the organic layer with water.", "Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the desired product." ] }

CAS RN

2751616-29-0

Product Name

[2-(trifluoromethyl)thiolan-2-yl]methanol

Molecular Formula

C6H9F3OS

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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